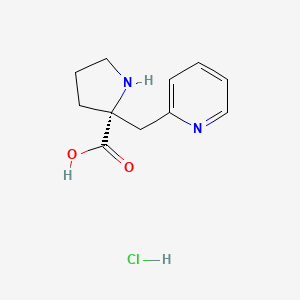
(2-Aminoquinazolin-7-yl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminoquinazolin-7-yl)boronic acid is an organoboron compound that features a quinazoline ring substituted with an amino group at the 2-position and a boronic acid group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoquinazolin-7-yl)boronic acid typically involves the borylation of quinazoline derivatives. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with aryl halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a convenient method for synthesizing boronic acids.
Industrial Production Methods
Industrial production of (2-Aminoquinazolin-7-yl)boronic acid may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and other scalable technologies can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminoquinazolin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted quinazoline derivatives .
Aplicaciones Científicas De Investigación
(2-Aminoquinazolin-7-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Aminoquinazolin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications . The quinazoline ring can interact with various receptors and enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Quinazoline derivatives
- Arylboronic acids
Uniqueness
(2-Aminoquinazolin-7-yl)boronic acid is unique due to the combination of the quinazoline ring and the boronic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C8H8BN3O2 |
|---|---|
Peso molecular |
188.98 g/mol |
Nombre IUPAC |
(2-aminoquinazolin-7-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c10-8-11-4-5-1-2-6(9(13)14)3-7(5)12-8/h1-4,13-14H,(H2,10,11,12) |
Clave InChI |
SLOVBMZTDCGNEU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=NC(=NC=C2C=C1)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-2-[2-(2-methoxyethoxy)ethoxy]-4-[(2,4,6-trimethylphenyl)amino]anthraquinone](/img/structure/B13140159.png)

![4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140172.png)


![3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B13140194.png)








